molecular formula C11H10ClN B13704214 3-Allyl-4-chloro-1H-indole

3-Allyl-4-chloro-1H-indole

Cat. No.: B13704214
M. Wt: 191.65 g/mol
InChI Key: HAKQBMYCCZAJLJ-UHFFFAOYSA-N
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Description

3-Allyl-4-chloro-1H-indole is a polysubstituted indole derivative of significant interest in organic and medicinal chemistry research. This compound features two key functional groups—a chloro substituent at the 4-position and an allyl chain at the 3-position—that make it a valuable and versatile building block for the synthesis of complex molecular architectures . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds targeting cancer, neurological diseases, infections, and other therapeutic areas . The specific substitution pattern on this compound is particularly valuable. The chloro group on the benzene ring is a classic handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to introduce a wide array of other functional groups . Concurrently, the allyl group at the C-3 position offers potential for further chemical manipulation, including cyclization reactions or functional group interconversions, to create novel chemical entities . This dual functionality enables the efficient construction of compound libraries for biological screening and structure-activity relationship (SAR) studies. As a key intermediate, this compound can be utilized in various synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed transformations, to access more complex, biologically relevant structures . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

4-chloro-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C11H10ClN/c1-2-4-8-7-13-10-6-3-5-9(12)11(8)10/h2-3,5-7,13H,1,4H2

InChI Key

HAKQBMYCCZAJLJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Allyl 4 Chloro 1h Indole and Its Precursors

Regioselective Allylation Strategies for the Indole (B1671886) C3 Position

The functionalization of the indole scaffold, a core structure in many natural products and pharmaceuticals, is a central theme in synthetic organic chemistry. The C3 position of the indole ring is inherently nucleophilic and thus the most common site for electrophilic substitution. However, achieving high regioselectivity, particularly for substrates bearing electron-withdrawing groups like a chloro-substituent, requires carefully designed synthetic methodologies. The development of advanced catalytic systems is crucial for the selective synthesis of C3-allylated indoles such as 3-allyl-4-chloro-1H-indole.

Palladium-Catalyzed Allylation Approaches

Palladium catalysis stands as a powerful and versatile tool for the C3-allylation of indoles. These methods often exhibit high selectivity and functional group tolerance, making them suitable for complex molecule synthesis. The reactivity of chloro-substituted indoles can be diminished compared to their electron-rich counterparts, often necessitating longer reaction times or specifically optimized catalyst systems to achieve high yields. For instance, in a study on the palladium-catalyzed β-allylation of 2,3-disubstituted indoles, the reaction of a 6-chloro-substituted tetrahydrocarbazole derivative required 20 hours for complete conversion. nih.gov Similarly, in a related palladium-catalyzed benzylation, a chloro-substituted indole showed lower reactivity than indoles with electron-donating groups. acs.org

The direct use of allylic alcohols and their corresponding esters (e.g., carbonates and acetates) as allylating agents in palladium-catalyzed reactions represents an atom-economical and widely used strategy for indole functionalization. nih.govnih.gov

Allylic Alcohols: A prominent method involves the palladium-catalyzed C3-selective allylation of indoles using allylic alcohols, a reaction often promoted by a co-catalyst like triethylborane (B153662) (Et₃B). nih.govnih.gov This system is highly chemoselective, tolerating a variety of sensitive functional groups. nih.gov The reaction proceeds via a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the indole at the C3 position. nih.gov While this method has been shown to tolerate electron-withdrawing groups on the indole ring, specific data for 4-chloroindole (B13527) requires further investigation. beilstein-journals.org

Allylic Esters: Allylic carbonates and acetates are also common electrophiles. A systematic study revealed that the choice of base and solvent can influence the C3- versus N-allylation selectivity when using allyl carbonates, with conditions favoring a tight indolyl-metal ion interaction promoting C3-alkylation. nih.gov In contrast, allyl acetate (B1210297) has been reported in some cases to be a less effective precursor, leading to reduced yields and the formation of the N-allylated side product. nih.gov An alternative approach is the palladium-catalyzed decarboxylative allylation of N-allyloxycarbonyl (N-Alloc) protected indoles, which provides direct access to C3-allylated products. nih.gov

Table 1: Optimization of Ligands for Palladium-Catalyzed β-Allylation of 1,2,3,4-Tetrahydrocarbazole nih.gov

EntryLigandTime (h)Yield (%)
1PPh₃2045
2dppp20No Reaction
3P(OMe)₃20Trace
4P(2-furyl)₃299
5P(2-furyl)₃ (5.0 mol%)299
6P(2-furyl)₃ (2.0 mol%)2092

Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), Ligand (as specified), allyl methyl carbonate, THF, 65 °C.

Palladium-hydride catalysis offers a distinct pathway for the divergent synthesis of allylated indoles. This methodology allows for the controlled formation of different isomers based on the precise reaction conditions. While specific applications of this strategy for the synthesis of this compound are not extensively documented in the reviewed literature, the general principles provide a potential route for its formation. These reactions typically involve the generation of a palladium hydride species that can participate in hydropalladation and subsequent cross-coupling steps.

The choice of ligand is paramount in palladium-catalyzed allylation, as it directly influences the catalyst's reactivity, stability, and selectivity. For electron-deficient substrates like 4-chloroindole, ligand optimization is particularly critical.

Research has shown that for the decarboxylative allylic alkylation of N-acyl indole derivatives, a novel electron-deficient phosphinoxazoline (PHOX) ligand, (S)-Ty-PHOX, provided superior results, affording the product in 99% yield and 95% enantiomeric excess. caltech.edursc.org This highlights the potential benefit of electron-deficient ligands for activating systems involving electron-poor indole cores.

Conversely, in other related transformations, different ligand effects are observed. For the C3-benzylation of indoles, the ligand DPEphos, which possesses a large bite angle, was found to be optimal. acs.org In this case, both more electron-rich and more electron-deficient ligands led to diminished yields, suggesting that an optimal electronic and steric balance is necessary to facilitate all steps of the catalytic cycle efficiently. acs.org For the β-allylation of hindered 2,3-disubstituted indoles, monodentate, electron-deficient phosphines such as tri(2-furyl)phosphine (B125338) were superior. nih.gov

Table 2: Effect of Ligand on Palladium-Catalyzed C3-Benzylation of 2,3-Dimethylindole acs.org

EntryLigandYield (%)
1PPh₃34
2P(OPh)₃<5
3P(2-furyl)₃33
4DPPF75
5Xantphos85
6DPEphos93

Reaction Conditions: 2,3-dimethylindole, benzyl (B1604629) methyl carbonate, [Pd(allyl)(cod)]BF₄ (10 mol%), ligand (11 mol%), BSA, 80 °C.

Brønsted and Lewis Acid Catalyzed Allylation

Friedel-Crafts-type alkylation catalyzed by Brønsted or Lewis acids provides a classic and direct method for forming carbon-carbon bonds at the C3 position of indoles. researchgate.net These reactions typically involve the activation of an allylic electrophile by the acid catalyst, followed by nucleophilic attack from the electron-rich indole ring.

However, the application of these methods to electron-deficient substrates like 4-chloroindole can be challenging. The reduced nucleophilicity of the indole ring due to the electron-withdrawing chloro group can hinder the reaction. Indeed, one study reported that 4-chloroindole failed to participate in a specific catalytic asymmetric Friedel-Crafts reaction. While this indicates a potential limitation, the broad scope of Friedel-Crafts chemistry suggests that with appropriate choice of catalyst and reaction conditions, the synthesis of this compound may still be achievable. Lewis acids such as metal triflates (e.g., Cu(OTf)₂, In(OTf)₃) are commonly employed to promote such transformations. rsc.orgmdpi.com

Chiral phosphoric acids and their derivatives, such as diphenyl phosphate (B84403), have emerged as highly effective Brønsted acid catalysts in a variety of organic transformations, including Friedel-Crafts reactions. They operate by activating the electrophile through hydrogen bonding. While diphenyl phosphate has been successfully used to catalyze intramolecular Friedel-Crafts reactions involving indole substrates, its efficacy can be context-dependent. In a study involving a cascade reaction that includes an intramolecular Friedel-Crafts hydroxyalkylation, diphenyl phosphate was found to be less effective than a stronger Brønsted acid, p-toluenesulfonic acid (p-TsOH). nih.gov This suggests that for the allylation of a less reactive substrate like 4-chloroindole, a stronger acid catalyst might be required to achieve efficient conversion.

Directed Chlorination at the Indole C4 Position

Functionalization of the C4-position of the indole ring is challenging due to the intrinsic electronic preference for reactions at the C3 and C2 positions of the pyrrole (B145914) ring. nih.govacs.org To overcome this, strategies based on transition metal-catalyzed C–H activation have become paramount. nih.govrsc.orgresearchgate.netrsc.org These methods utilize directing groups to steer the metal catalyst to the desired C4–H bond, enabling selective functionalization under mild conditions. nih.govrsc.org

Site-selective C–H functionalization has revolutionized the synthesis of C4-substituted indoles. nih.gov Traditional methods often required harsh conditions and pre-functionalized starting materials. nih.govrsc.org In contrast, modern transition-metal catalysis allows for the direct conversion of an otherwise inert C4–H bond into a C-Cl bond.

Palladium(II) catalysis is a prominent tool for the C4-chlorination of indoles. acs.orggoogle.com The reaction typically employs a palladium salt, such as palladium(II) acetate, in conjunction with a directing group on the indole substrate. acs.orggoogle.com The catalytic cycle is believed to commence with the coordination of the directing group to the palladium center. This brings the catalyst into close proximity to the C4–H bond, facilitating a concerted metalation-deprotonation event to form a five-membered palladacycle intermediate. acs.org This intermediate is a key species that ensures C4-selectivity. acs.org The palladacycle then reacts with a chlorine source, such as copper(II) chloride (CuCl₂) or N-chlorosuccinimide (NCS), to install the chlorine atom at the C4 position and regenerate the active palladium catalyst. acs.orggoogle.com

The choice of directing group (DG) is critical for achieving high regioselectivity in C4–H functionalization. rsc.orgrsc.org Weakly coordinating groups installed at the C3 position, such as formyl or ketone groups, have proven highly effective. nih.govrsc.org These groups act as a handle, chelating to the transition metal and positioning it to selectively activate the adjacent C4–H bond over the more distant C2–H bond. rsc.org

A notable advancement is the use of transient directing groups (TDGs), such as glycine (B1666218) or alanine. acs.orgacs.orgresearchgate.netnih.gov In this strategy, the directing group reversibly forms an imine with a C3-formylindole substrate in situ. acs.org This transiently installed group then directs the palladium catalyst to the C4 position for chlorination. acs.org Upon completion of the reaction, the directing group is hydrolyzed away, leaving the C3-formyl group intact. This approach is highly efficient and avoids the need for separate steps to install and remove the directing group. The use of inexpensive and readily available amino acids as TDGs makes this method particularly attractive. acs.orgresearchgate.netnih.gov

Table 2: Pd(II)-Catalyzed C4-Chlorination of Indoles Using a Transient Directing Group acs.org

Indole Substrate (N-Protected-3-formylindole)Transient Directing GroupChlorine SourceCatalyst SystemYield (%)
N-Me-indole-3-carbaldehydeGlycineCuCl₂Pd(OAc)₂85
N-Bn-indole-3-carbaldehydeGlycineCuCl₂Pd(OAc)₂82
N-Boc-indole-3-carbaldehydeGlycineCuCl₂Pd(OAc)₂71

Halogenation Reagents and Reaction Conditions for C4-Chlorination

Direct and selective chlorination at the C4 position of the indole nucleus represents a significant synthetic challenge. mdpi.com Traditional electrophilic halogenation methods typically yield 3-haloindoles. mit.edu To achieve the desired C4-regioselectivity, modern approaches often rely on transition-metal-catalyzed C-H activation, frequently employing a directing group strategy.

A prominent and robust method involves a palladium(II)-catalyzed reaction that utilizes a transient directing group (TDG). nih.govacs.org In this approach, an inexpensive and readily available amino acid, such as glycine, serves as the TDG. The reaction proceeds with a palladium catalyst, with copper(II) chloride (CuCl₂) acting as the chlorine source. nih.gov This methodology has been successfully applied to achieve C4 chlorination on the indole core. acs.org The use of a transient directing group is particularly advantageous as it obviates the need for separate steps to install and remove a directing group. rsc.org

A summary of a representative system for C4-chlorination is provided below.

Table 1. Reagents and Conditions for Directed C4-Chlorination of Indole.
Catalyst SystemDirecting GroupHalogen SourceKey FeaturesReference
Pd(II)Glycine (Transient)CuCl₂Achieves site-selective C4-chlorination without prior C2/C3 blocking. nih.govacs.org
Ir(III)3-FormylTosyl azide (B81097) (for amidation)Demonstrates C3-carbonyl group directing C4-functionalization. acs.org
Rh(III)3-(Trifluoroacetyl)Acrylates (for alkenylation)Weakly coordinating C3-group directs functionalization to the C4-position. acs.org
This table summarizes modern catalytic systems for the regioselective functionalization of the indole C4-position, with a focus on chlorination and analogous reactions.

Ortho-Lithiation and Subsequent Electrophilic Quenching for C4-Functionalization

Directed ortho-lithiation is a powerful classical strategy for functionalizing specific C-H bonds that are otherwise unreactive. researchgate.net For the indole core, this method can be adapted to target the C4 position by installing a directing metalation group (DMG) at an adjacent or nearby position. The high acidity of the N-H proton necessitates its protection or incorporation into the directing group scheme. researchgate.net

One effective approach involves the use of a removable directing group at the C3 position. researchgate.net For instance, gramine (B1672134), a naturally occurring indole alkaloid, can be used as a precursor. The dimethylaminomethylene substituent on gramine can serve as a directing group for lithiation at the C4 position. researchgate.net Subsequent quenching of the resulting C4-lithiated intermediate with a suitable electrophile introduces the desired functionality. researchgate.net Another strategy employs an N-silyl protecting group, such as triisopropylsilyl (TIPS). Coordination of the indole to a strongly electron-withdrawing transition metal fragment, like chromium tricarbonyl (Cr(CO)₃), increases the kinetic acidity of the ring's C-H bonds, facilitating C4-lithiation. researchgate.net Trapping this lithiated species with an electrophile, followed by decomplexation and desilylation, yields the C4-substituted indole. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through either sequential (linear) pathways or more convergent strategies that construct the core structure in fewer steps.

Sequential Functionalization Approaches

Sequential strategies involve the stepwise introduction of the chloro and allyl substituents onto the indole ring. This can be achieved in two principal orders: (A) chlorination followed by allylation, or (B) allylation followed by chlorination.

Pathway A: C4-Chlorination then C3-Allylation This pathway begins with the synthesis of the 4-chloro-1H-indole precursor. tandfonline.comtandfonline.comnih.govacs.org This can be accomplished through various multi-step sequences starting from materials like 2-chloro-6-nitrotoluene. tandfonline.comtandfonline.comnih.govacs.org Once 4-chloro-1H-indole is obtained, the subsequent challenge is the regioselective introduction of the allyl group at the C3 position. Palladium-catalyzed allylation reactions are particularly effective for this transformation. For example, the reaction of an indole with an allyl alcohol, promoted by a palladium(0) catalyst and a co-catalyst like triethylborane (Et₃B), can provide the C3-allylated product in excellent yields. nih.gov This method is noted for its high C3-selectivity over N-allylation. nih.govnih.gov

Pathway B: C3-Allylation then C4-Chlorination In this reverse sequence, a commercially available indole is first allylated at the C3 position using methods such as the palladium-catalyzed reaction with allyl alcohols mentioned previously. nih.gov The subsequent step is the regioselective chlorination of the resulting 3-allyl-1H-indole at the C4 position. This can be achieved using the directed C-H functionalization techniques described in section 2.2.2. A directing group, such as a formyl or acetyl group, can be installed at the C3-position (as part of the initial building block) to direct the palladium-catalyzed C-H activation and subsequent chlorination to the C4 position. acs.orgrsc.org

One-Pot Multicomponent Reactions for Indole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly convergent and efficient route to complex molecules. tandfonline.comwikipedia.org

The Nenitzescu indole synthesis , first reported in 1929, is a classic MCR that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. researchgate.net This reaction could theoretically be adapted to produce a 4-chloroindole derivative by starting with a suitably substituted chloro-1,4-benzoquinone and an enamine bearing the necessary precursor for the allyl group. The reaction proceeds via a Michael addition followed by a cyclization and elimination cascade. researchgate.net

More modern MCRs, like the Ugi four-component reaction (Ugi-4CR) , provide a powerful platform for generating molecular diversity. wikipedia.orgacs.orgnih.govuc.pt A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govuc.pt While a direct Ugi reaction might not yield this compound, it can be used to rapidly assemble a highly functionalized intermediate that can then be cyclized in a subsequent step to form the indole ring. wikipedia.org For instance, an appropriately substituted aniline (B41778) (e.g., a 2-alkynyl-3-chloroaniline) could serve as the amine component, leading to a Ugi adduct that is primed for a post-condensation cyclization to build the desired disubstituted indole framework. wikipedia.org

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry and atom economy. researchgate.net The synthesis of this compound provides a case study for the application of these principles.

Atom economy , a concept that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the final product, is maximized in certain synthetic strategies. researchgate.net Transition-metal-catalyzed C-H activation reactions are inherently more atom-economical than classical methods that require pre-functionalization (e.g., halogenation or lithiation) and stoichiometric reagents, as they form C-C or C-X bonds directly from C-H bonds, with water or H₂ being the only byproduct. wikipedia.org Multicomponent reactions like the Ugi and Nenitzescu syntheses are also highly atom-economical by definition, as most or all of the atoms from the starting materials are incorporated into the product in a single step. acs.org

The twelve principles of green chemistry are also addressed by these advanced methodologies. acs.org

Waste Prevention: One-pot and tandem reactions that combine multiple synthetic steps without isolating intermediates reduce solvent use and waste generation. acs.org

Safer Solvents and Auxiliaries: Research into performing indole syntheses in greener solvents like water, polyethylene (B3416737) glycol (PEG)-water systems, or deep eutectic solvents is ongoing. researchgate.netnih.gov

Energy Efficiency: Many modern catalytic reactions are designed to run at lower temperatures and pressures compared to classical, harsher methods. acs.org Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption. researchgate.net

Use of Catalysis: The use of catalytic (as opposed to stoichiometric) reagents is a cornerstone of green chemistry. Palladium, iridium, and rhodium catalysts, while precious metals, are used in small quantities and can often be recycled, reducing waste and cost. nih.gov Metal-free catalytic systems, for example using molecular iodine, also represent a greener alternative.

By prioritizing C-H activation, multicomponent reactions, and catalytic cycles, the synthesis of complex molecules like this compound can be achieved with greater efficiency and a reduced environmental footprint.

Chemical Reactivity and Advanced Transformations of 3 Allyl 4 Chloro 1h Indole

Reactions Involving the Allyl Moiety

The allyl group at the C3 position of the indole (B1671886) ring is a versatile functional handle that can participate in a variety of chemical transformations, including electrophilic additions, cycloadditions, rearrangements, and functional group interconversions.

Electrophilic Additions and Cycloadditions

The double bond of the allyl group in 3-Allyl-4-chloro-1H-indole is susceptible to electrophilic attack. While specific examples for this exact molecule are not extensively documented, the reactivity can be inferred from the known reactions of other 3-alkenylindoles. One of the notable reactions in this category is the dearomative [4+3] cycloaddition. In this type of reaction, 3-alkenylindoles can act as the four-atom π-system, reacting with an in-situ generated oxyallyl cation, which serves as the three-atom π-system, to furnish cyclohepta[b]indoles. This transformation allows for the rapid construction of complex, seven-membered ring systems fused to the indole core. The reaction is typically mediated by a Lewis acid or a silyl (B83357) triflate, such as TMSOTf, to generate the oxyallyl cation from an appropriate precursor, like an α,α'-dihalo ketone. The indole nucleus itself participates in the cycloaddition, leading to a temporary loss of aromaticity which is often regained in subsequent steps or leads to stable dearomatized products.

Such cycloaddition reactions are powerful tools for building molecular complexity. The general scheme for a [4+3] cycloaddition involving a 3-alkenylindole is depicted below:

Diene: 3-Alkenylindole

Dienophile (Allyl cation precursor): Oxyallyl cation generated from α-haloketones

Product: Cyclohepta[b]indole derivative

Rearrangement Reactions of the Allyl Group

The allyl group attached to the indole ring can undergo sigmatropic rearrangements, most notably the Claisen rearrangement. While the classical Claisen rearrangement involves an allyl vinyl ether, analogous rearrangements can occur with allyl aryl ethers. In the context of this compound, if the allyl group were attached to an oxygen atom on the indole nucleus (e.g., at the 4-position after displacement of the chloro group, or at the 6-position as seen in other indole systems), it would be expected to undergo a thermal or Lewis acid-catalyzed Claisen rearrangement.

For instance, studies on 6-allyloxyindoles have demonstrated a regioselective Claisen rearrangement to the 7-position upon heating. This selectivity is attributed to the electronic properties of the indole ring, favoring the transition state that maintains a degree of aromatic stabilization. While a direct thermal rearrangement of the C3-allyl group is a-sigmatropic shift and generally less common and requires high temperatures, acid-catalyzed isomerizations leading to a shift of the double bond are more plausible.

Another potential rearrangement is the allylic rearrangement, or allylic shift, where a reaction at a position adjacent to the double bond results in the migration of the double bond. This can be observed during nucleophilic substitution reactions on the allyl chain itself.

Functional Group Interconversions on the Allyl Chain

The double bond of the allyl group is amenable to a wide range of functional group interconversions, providing a pathway to introduce new functionalities. Common transformations include:

Oxidation: The alkene can be oxidized to form a diol, an epoxide, or undergo oxidative cleavage.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions would yield the corresponding 1,2-diol. Asymmetric dihydroxylation methods can be employed to produce chiral diols.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. This provides a route to 3-indole acetic acid derivatives.

Reduction: The double bond can be hydrogenated to the corresponding propyl group using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalo-propane derivative. Allylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the allylic position, potentially with allylic rearrangement.

Reactivity of the C4-Chloro Substituent

The chlorine atom at the C4 position of the indole ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the indole ring can influence the reactivity of the C-Cl bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C4-chloro substituent on the indole ring can serve as an electrophilic partner in these reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. The reaction of this compound with various aryl or alkenyl boronic acids would lead to the corresponding 4-aryl or 4-alkenyl derivatives.

The successful coupling of chloro-substituted nitrogen-rich heterocycles, including indoles, has been reported. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficient coupling of less reactive aryl chlorides. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often effective.

A general procedure for the Suzuki-Miyaura coupling of a 4-chloroindole (B13527) derivative would involve the following components:

ComponentExampleRole
Substrate This compoundElectrophile
Coupling Partner Phenylboronic acidNucleophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium source
Ligand SPhos, XPhos, or PPh₃Stabilizes and activates the catalyst
Base K₃PO₄, K₂CO₃, or Cs₂CO₃Activates the boronic acid
Solvent Dioxane/water, Toluene, or DMFReaction medium

The reaction conditions, such as temperature and reaction time, would need to be optimized for the specific substrates. Based on literature for similar systems, the coupling of 4-chloroindoles can be expected to proceed in good to excellent yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Good to Excellent
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100Good to Excellent
PdCl₂(dppf)K₂CO₃DMA150 (Microwave)Moderate to Good

These conditions demonstrate the feasibility of functionalizing the C4-position of the indole ring, allowing for the synthesis of a wide array of novel 3-allyl-4-aryl-1H-indoles.

Nucleophilic Aromatic Substitution (SNAr) at C4

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the C4 position. nih.govyoutube.com The SNAr mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, followed by the departure of a leaving group. youtube.com

For this compound, the chloro atom can act as a leaving group. However, the indole ring system is inherently electron-rich, which disfavors the SNAr reaction. To facilitate this reaction, the indole ring would likely need to be activated by the introduction of strong electron-withdrawing groups. Alternatively, the reaction may require harsh conditions, such as high temperatures and strong bases. researchgate.net The development of directed SNAr reactions, where a directing group ortho to the leaving group facilitates the substitution, could provide a milder alternative. rsc.org

Factor Influence on SNAr at C4-Indole
Leaving Group Chlorine is a suitable leaving group.
Indole Ring Electron-rich nature deactivates the ring towards nucleophilic attack.
Activation Requires electron-withdrawing groups or harsh conditions.
Nucleophiles A wide range of nucleophiles (amines, alkoxides, etc.) can be used.

Directed Metalation and Subsequent Derivatization at C4

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This approach involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. baranlab.org

For the derivatization of the C4 position of this compound, a directing group would typically be installed at the N1 or C3 position. However, since C3 is already substituted, the most practical approach would be to introduce a DMG at the N1 position. Suitable DMGs for indole include pivaloyl or other amide groups. researchgate.netnih.gov Once the C4 position is lithiated, the resulting organolithium species can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This strategy provides access to C4-functionalized indoles that may be difficult to obtain through other methods. nih.govresearchgate.netnih.gov

Reactivity of the Indole Nitrogen (N1) and C2 Positions

The indole ring possesses multiple reactive sites. While C3 is generally the most nucleophilic position, the presence of the allyl group at C3 in this compound alters the typical reactivity patterns, making the N1 and C2 positions more accessible for functionalization. youtube.comyoutube.comresearchgate.netmdpi.com

The nitrogen atom (N1) of the indole ring is acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion is a potent nucleophile and readily participates in alkylation, acylation, and arylation reactions. mdpi.com The C2 position, while less nucleophilic than C3, can also undergo electrophilic attack, particularly when C3 is blocked. researchgate.netmdpi.com The electronic environment created by the C3-allyl and C4-chloro substituents will influence the relative reactivity of the N1 and C2 positions.

N-Allylation and its Regioselectivity

The allylation of indoles can occur at either the N1 or C3 position, and controlling the regioselectivity can be a challenge. acs.org In the case of this compound, the C3 position is already substituted, which effectively blocks C3-allylation. Therefore, allylation of this substrate is expected to occur exclusively at the N1 position.

This reaction is typically carried out by treating the indole with a base, such as sodium hydride or potassium carbonate, to generate the indolyl anion, followed by the addition of an allyl halide. The resulting N-allylated indole is a versatile intermediate for further synthetic transformations. Catalytic methods, for instance, using iridium catalysts, have also been developed for the highly regioselective and enantioselective N-allylation of indoles. nih.gov These catalytic systems can provide access to chiral N-allylindole products with high enantiomeric excess. nih.govmdpi.com

Parameter Details for this compound
Reaction Site N1 position
Reason for Regioselectivity C3 position is blocked by an existing allyl group.
Typical Reagents Base (e.g., NaH, K₂CO₃), Allyl halide (e.g., Allyl bromide)
Advanced Methods Iridium-catalyzed enantioselective N-allylation

C2-Functionalization Pathways

The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. However, when the C3 position is already substituted, as in this compound, the reactivity shifts, making the C2 position the next most favorable site for functionalization. chim.it This redirection of reactivity opens up a variety of pathways for introducing new chemical moieties at the C2 carbon.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become powerful tools for the direct C-H functionalization of heterocyclic compounds, including indoles. chim.it For 3-substituted indoles, these methods provide a reliable route to C2-functionalized products.

Palladium-Catalyzed C2-Arylation:

A prominent pathway for C2-functionalization is the direct arylation with aryl halides or their equivalents. Research has shown that 3-substituted indoles can undergo palladium-catalyzed C2-arylation. d-nb.infoacs.org While reactions are often optimized for N-substituted indoles, conditions have been developed for free (NH) indoles as well. nih.gov The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and an oxidant or a specific coupling partner like a diaryliodonium salt. d-nb.info The allyl group at C3 effectively blocks the more reactive C3 position, directing the arylation to C2.

Palladium-Catalyzed C2-Alkynylation:

Direct C2-alkynylation of indoles bearing a substituent at the C3 position has also been successfully demonstrated. For instance, 3-methylindole (B30407) derivatives can be coupled with terminal alkynes in the presence of a palladium catalyst and an oxidant, such as O₂, to yield C2-alkynylated products. chim.it This type of cross-dehydrogenative coupling (CDC) reaction proceeds via an electrophilic attack of an alkynylpalladium species at the C2 position of the indole. chim.it It is anticipated that this compound could undergo a similar transformation.

C2-Allylation:

Further functionalization at the C2 position with another allyl group is also a feasible transformation. A notable strategy involves the in situ generation of a 3-chloroindolenine from a 3-substituted indole, followed by an allylboration reaction. nih.gov This mild and practical method is compatible with a wide range of C3-substituted indoles and allows for the introduction of various substituted allyl moieties. nih.govdntb.gov.ua

The table below summarizes representative C2-functionalization reactions on indole cores with substitution patterns analogous to this compound, illustrating the potential pathways for its transformation.

Reaction Type Indole Substrate Example Reagents and Conditions Product Yield
C2-Arylation3-MethylindolePh₂I⁺BF₄⁻, Pd⁰-AmP-MCF, CH₃CN, rt2-Phenyl-3-methyl-1H-indole91% d-nb.info
C2-Alkynylation3-MethylindolePhenylacetylene, Pd(OAc)₂, Ag₂CO₃, O₂, Toluene3-Methyl-2-(phenylethynyl)-1H-indole-
C2-Allylation3-Methylindole1. NCS, CH₂Cl₂ 2. Allylboronate2-Allyl-3-methyl-1H-indole-

Interplay of Substituents on Indole Core Reactivity

The reactivity of the this compound core is a direct consequence of the combined electronic and steric effects of the C3-allyl and C4-chloro substituents.

The Role of the C3-Allyl Group:

The primary role of the C3-allyl group is to direct functionalization to the C2 position. By occupying the nucleophilic C3 carbon, it sterically and electronically prevents further substitution at this site. This blocking effect is the cornerstone of achieving C2-selectivity in nearly all functionalization reactions for 3-substituted indoles. chim.it

The Influence of the C4-Chloro Substituent:

The chlorine atom at the C4 position exerts a significant electronic influence on the indole ring. As an electron-withdrawing group, it deactivates the entire indole nucleus, particularly the benzene (B151609) portion, towards electrophilic attack through its inductive effect (-I). This deactivation can impact reaction rates and yields.

For instance, in studies on the C2-arylation of substituted indoles, substrates with electron-withdrawing groups (like nitro at C5) have been shown to react slower or provide lower yields compared to those with electron-donating groups (like methoxy (B1213986) at C5). d-nb.info The 4-chloro substituent is expected to have a similar, albeit less pronounced, deactivating effect on the C2 position of the pyrrole (B145914) ring.

Furthermore, in catalyst-controlled C-H functionalization reactions, the electronic nature of the substituents can determine the reaction pathway. A study involving 3-carboxamide indoles found that a 4-chloro indole derivative failed to undergo a directing group translocation and instead yielded the direct C2-functionalized product, albeit in a modest yield. nih.gov This suggests that the electron-withdrawing nature of the 4-chloro group can disfavor more complex reaction pathways, promoting direct C-H activation at the C2 position. nih.gov

The following table details the impact of electronic effects from substituents on the benzene ring of the indole core in C2-functionalization reactions.

Substrate Substituent and Position Electronic Effect Reaction Yield Observation
1H-Indole5-NitroElectron-WithdrawingC2-Arylation with Ph₂I⁺BF₄⁻70% d-nb.infoLower yield compared to electron-rich indole, indicating deactivation. d-nb.info
1H-Indole5-MethoxyElectron-DonatingC2-Arylation with Ph₂I⁺BF₄⁻86% d-nb.infoHigher yield, indicating activation of the indole core. d-nb.info
3-Carboxamide-1H-indole4-ChloroElectron-WithdrawingIr(III)-catalyzed C2-alkylationModest nih.govFailed to undergo translocation, giving direct C2 product. nih.gov

Mechanistic Investigations and Theoretical Studies on 3 Allyl 4 Chloro 1h Indole Chemistry

Elucidation of Reaction Mechanisms in Allylation and Chlorination

The formation of 3-Allyl-4-chloro-1H-indole involves two key transformations of the indole (B1671886) nucleus: allylation at the C3 position and chlorination at the C4 position. The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The delocalization of the nitrogen lone pair into the ring system significantly increases the electron density, particularly at the C3 position of the pyrrole (B145914) moiety. Consequently, electrophilic attack occurs preferentially at C3, as this leads to the most stable carbocation intermediate (a Wheland intermediate) where the positive charge is delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.

The synthesis of this compound would likely proceed sequentially. A common strategy would be the C3-allylation of the indole core, followed by the regioselective chlorination of the resulting 3-allyl-1H-indole. The reverse sequence is also possible but may be more challenging due to the directing effects of the chloro substituent.

Catalytic Cycles and Intermediates in Transition Metal-Mediated Processes

Transition metal catalysis is a cornerstone for the selective functionalization of indoles. The C3-allylation is frequently achieved using palladium catalysts, often referred to as a Tsuji-Trost type reaction.

A widely accepted catalytic cycle for the palladium-catalyzed C3-allylation of indole with an allyl alcohol is depicted below. This process is often promoted by a co-catalyst like triethylborane (B153662) (Et₃B).

Oxidative Addition: The cycle begins with the oxidative addition of an allylic substrate (e.g., an allyl alcohol activated by Et₃B or an allylic carbonate) to a Palladium(0) complex. This step forms a cationic η³-allylpalladium(II) intermediate.

Nucleophilic Attack: The indole, acting as a nucleophile, attacks the π-allyl ligand of the palladium complex. This attack occurs preferentially at the C3 position due to its high electron density. The coordination of the indole's nitrogen atom to a Lewis acidic promoter (like a borane) can facilitate C3-selectivity by sterically hindering N-attack and maintaining the nucleophilicity of the C3 position. nih.gov

Reductive Elimination: Following the nucleophilic attack, the C3-allylated indole product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The key intermediate in this process is the π-allylpalladium(II) complex . The regioselectivity of the nucleophilic attack on this intermediate is a critical factor, which is controlled by the ligands on the palladium center and the reaction conditions. acs.org

For the chlorination step, while direct electrophilic chlorination is common, transition metal-catalyzed C-H functionalization offers an alternative route for achieving specific regioselectivity. For instance, copper-catalyzed C2-chlorination of indoles has been developed using para-toluenesulfonyl chloride (TsCl) as the chlorine source. nih.gov The proposed mechanism involves a single electron transfer (SET) from Cu(II) to TsCl, generating a p-toluenesulfonyl radical and a Cu(III)Cl species, which then participates in the chlorination. nih.gov Achieving C4-chlorination selectively often requires the use of a directing group at the C3 position to guide the metal catalyst to the adjacent C4-H bond. nih.gov

Role of Acids and Bases in Reaction Pathways

Acids and bases play a pivotal role in modulating the reactivity and selectivity of indole functionalization.

Bases: In the context of allylation, the indole N-H proton is weakly acidic. The use of a base can deprotonate the indole to form the corresponding indolide anion. This anion is a more potent nucleophile but is also ambident, with reactive sites at both N1 and C3. The choice of base and counter-ion is crucial for controlling the regioselectivity. The formation of a tight ion pair between the indolide anion and a metal cation (e.g., from the base) can favor C3-alkylation. nih.gov In contrast, conditions that lead to a "naked" or solvent-separated anion tend to favor N-alkylation, which is often the kinetically controlled product.

Acids: Electrophilic chlorination of aromatic compounds typically requires the activation of the chlorine source. Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids can polarize the Cl-Cl bond in Cl₂ or react with other chlorinating agents like N-chlorosuccinimide (NCS) to generate a more powerful electrophile, such as a "Cl⁺" equivalent. wikipedia.org The presence of an acid catalyst facilitates the formation of the sigma complex (Wheland intermediate) by stabilizing the developing negative charge on the leaving group. researchgate.net Some chlorination reactions have shown improved yields and rates upon the addition of acids like trifluoroacetic acid (TFA). researchgate.net

Regioselectivity and Stereoselectivity Control Factors

Controlling the position of substitution on the indole ring is a central challenge in its chemistry.

Regioselectivity: For the allylation step, the primary regiochemical challenge is controlling C3 versus N1 substitution. As discussed, this is highly dependent on the reaction conditions.

ConditionFavored ProductRationale
Base/Counter-ion C3-AllylationFormation of a tight indolyl-metal ion pair sterically shields the nitrogen and directs attack from the C3 position. nih.gov
Solvent C3-AllylationNon-coordinating solvents often favor C3-allylation. nih.gov
Substituents N-AllylationElectron-withdrawing groups at the C2 or C3 positions decrease the nucleophilicity of the pyrrole ring and increase the acidity of the N-H bond, favoring N-attack. nih.gov

For the chlorination of a 3-allyl-1H-indole, the regioselectivity is more complex. The C3 position is blocked, and the allyl group is an activating, ortho-, para-directing group. However, the inherent reactivity of the indole nucleus dominates. The next most reactive positions for electrophilic substitution on a 3-substituted indole are typically C2, C6, and C4. Directing an electrophile specifically to the C4 position is notoriously difficult. nih.gov Most transition-metal-catalyzed methods that achieve C4-functionalization rely on a directing group installed at C3 that can coordinate to the metal and deliver the reactant to the adjacent C4-H bond. nih.gov

Stereoselectivity: If an unsymmetrical allyl group is used in the allylation step, a new stereocenter can be created at the C3 position. Achieving high stereoselectivity requires the use of a chiral catalyst, typically a palladium complex with chiral phosphine (B1218219) ligands. The chiral environment around the metal center influences the facial selectivity of the nucleophilic attack by the indole on the π-allylpalladium intermediate, leading to the preferential formation of one enantiomer.

Computational Chemistry Applications

Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for understanding and predicting the outcomes of organic reactions. It provides detailed insights into molecular structures, electronic properties, and reaction mechanisms that are often difficult to probe experimentally. rsc.org For the chemistry of this compound, computational methods can elucidate the factors governing reactivity and selectivity in both the allylation and chlorination steps.

Density Functional Theory (DFT) Studies for Predicting Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and computational cost, making it well-suited for studying complex organic molecules and reaction pathways.

DFT calculations can be used to analyze the electronic structure of indole and its derivatives. The distribution of electron density and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) can reveal the most nucleophilic and electrophilic sites in a molecule. For indole, calculations consistently show that the Highest Occupied Molecular Orbital (HOMO) has its largest coefficient at the C3 position. This indicates that C3 is the most electron-rich and nucleophilic site, providing a quantum mechanical basis for the observed preference for electrophilic substitution at this position. chemrxiv.orgic.ac.uk

Furthermore, DFT can be used to model the entire reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction energies, which are critical for predicting reaction rates and thermodynamic favorability. In the context of indole functionalization, DFT studies have been used to explore the origin of regioselectivity by comparing the activation barriers for attack at different positions of the indole ring. nih.govacs.org

A key application of DFT is the calculation of reaction energy profiles and the detailed analysis of transition state (TS) structures.

For the electrophilic substitution on indole, DFT calculations confirm that the transition state leading to the C3-substituted intermediate is significantly lower in energy than the transition states for substitution at any other position. ic.ac.uk This is because the resulting C3-Wheland intermediate is the most stable, as it preserves the aromaticity of the benzenoid ring while allowing for effective charge delocalization involving the nitrogen atom.

In a hypothetical study on the chlorination of 3-allyl-1H-indole, DFT could be employed to compare the energy profiles for electrophilic attack at the C2, C4, C5, C6, and C7 positions. The process would involve:

Modeling Reactants: Optimizing the geometry of 3-allyl-1H-indole and the active chlorinating species (e.g., Cl⁺ or a Lewis acid-Cl₂ complex).

Locating Transition States: For each potential reaction site (C2, C4, etc.), locating the transition state structure corresponding to the C-Cl bond formation. This is the highest point on the energy path from reactants to the sigma complex.

Calculating Activation Energies (ΔG‡): The difference in free energy between the transition state and the reactants gives the activation energy. The pathway with the lowest activation energy is the kinetically favored one.

A representative comparison of calculated activation energies is shown in the table below.

Table: Hypothetical DFT-Calculated Free Energies of Activation (ΔG‡) for Chlorination of 3-Allyl-1H-Indole

Position of Attack Relative ΔG‡ (kcal/mol) Expected Product
C2 Low 2-Chloro-3-allyl-1H-indole
C4 Moderate 4-Chloro-3-allyl-1H-indole
C6 Moderate 6-Chloro-3-allyl-1H-indole

Note: The values are illustrative. Actual values would depend on the specific chlorinating agent and level of theory used.

By analyzing the geometries of the transition states, researchers can understand the steric and electronic factors that stabilize or destabilize the pathway to a particular isomer. For example, analysis of the TS for C4-chlorination would reveal the interactions between the incoming electrophile, the C3-allyl group, and the rest of the indole framework. Such computational analysis provides a powerful predictive tool to guide the development of synthetic strategies for selectively accessing challenging isomers like this compound. acs.org

Molecular Orbital Analysis of Reactivity

Molecular orbital (MO) theory provides a framework for understanding the reactivity of this compound by examining the distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting the molecule's behavior in chemical reactions.

The indole nucleus is an electron-rich aromatic system. The introduction of an allyl group at the C3 position and a chlorine atom at the C4 position modulates its electronic properties. The allyl group, being weakly electron-donating, and the chlorine atom, being electron-withdrawing through induction but electron-donating through resonance, create a nuanced electronic environment.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide quantitative insights into the orbital energies and electron density distribution. For a molecule like this compound, the HOMO is expected to be delocalized across the indole ring, with significant contributions from the C2-C3 double bond. The LUMO, conversely, would also be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The substituents' effects on this gap are of significant interest.

Below is a hypothetical data table illustrating the calculated frontier orbital energies for this compound compared to the parent indole molecule, which could be generated from DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-Indole-5.85-0.984.87
This compound-6.02-1.254.77

This data is illustrative and would require specific computational studies to be validated.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, particularly concerning the orientation of the 3-allyl group relative to the indole ring.

The allyl group is not static; it can rotate around the C3-Cα single bond. This rotation gives rise to different conformers, which may have different energies and reactivities. The presence of the chloro substituent at the C4 position can sterically hinder certain conformations of the allyl group, influencing the conformational landscape of the molecule.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion over a specific period. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them.

The results of such a simulation could be visualized through a Ramachandran-like plot, showing the preferred dihedral angles of the allyl group. This information is crucial for understanding how the molecule might interact with other reagents or catalysts in a reaction.

The following table presents hypothetical data that could be obtained from an MD simulation, summarizing the predominant conformations and their relative energies.

ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.0065
Syn-periplanar~0°2.510
Gauche~±60°1.225

This data is illustrative and would require specific computational studies to be validated.

These hypothetical results suggest that the anti-periplanar conformation, where the allyl group is pointing away from the chloro substituent, is the most stable.

Quantitative Structure-Activity Relationships (QSAR) in a Non-Biological Context (e.g., catalyst efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery, QSAR can also be applied in non-biological contexts, such as predicting the efficiency of a catalyst in a particular reaction.

For a reaction involving this compound, a QSAR study could be developed to predict how variations in the indole structure affect a particular outcome, for example, the yield of a catalyzed cross-coupling reaction. This would involve synthesizing a library of indole derivatives with different substituents and measuring their performance in the reaction.

A QSAR model is then built by correlating the observed activity with various molecular descriptors calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

The resulting QSAR equation can be used to predict the activity of new, unsynthesized indole derivatives and to provide insights into the structural features that are important for high catalyst efficiency.

A hypothetical QSAR model for catalyst efficiency in a reaction involving substituted indoles might look like the following equation:

log(Efficiency) = 0.25 * σ_para - 0.12 * E_s + 1.5

Where:

σ_para is the Hammett electronic parameter of a substituent on the benzene ring.

E_s is the Taft steric parameter of a substituent at the 3-position.

This equation would suggest that electron-withdrawing groups on the benzene ring and smaller substituents at the 3-position favor higher catalyst efficiency.

Spectroscopic Investigations for Mechanistic Insights (Excluding Compound Identification Data)

Spectroscopic techniques are indispensable for elucidating reaction mechanisms, allowing for the real-time monitoring of reactions and the detection of transient intermediates. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful in this regard.

Advanced NMR Techniques for Reaction Monitoring and Intermediate Detection

Advanced NMR techniques, such as in-situ or reaction monitoring NMR, allow for the continuous observation of a chemical reaction as it proceeds. This provides detailed kinetic data and can lead to the detection and characterization of short-lived reaction intermediates that might otherwise be missed.

For a reaction involving this compound, such as an electrophilic addition to the allyl double bond, in-situ NMR could be used to track the disappearance of the starting material and the appearance of the product over time. By integrating the NMR signals, the concentration of each species can be determined at various time points, allowing for the determination of the reaction rate law.

Furthermore, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify the structure of any observed intermediates. For example, if a reaction proceeds through a carbocation intermediate, its characteristic chemical shifts might be observable under the right conditions.

The table below illustrates hypothetical ¹H NMR chemical shift data that might be observed during the monitoring of a reaction of this compound, showing the disappearance of reactant signals and the emergence of product signals.

ProtonReactant (δ, ppm)Intermediate (δ, ppm)Product (δ, ppm)
Allyl Cα-H3.504.202.80
Allyl Cβ-H5.956.504.10
Allyl Cγ-H5.10, 5.155.50, 5.601.50

This data is illustrative and would require specific reaction conditions to be validated.

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is a highly sensitive method for identifying the components of a reaction mixture, including intermediates and byproducts. By analyzing the mass-to-charge ratio of the ions produced, the molecular weights of the species present can be determined.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This fragmentation pattern can be used to piece together the structure of the original ion and to differentiate between isomers.

In the context of a reaction involving this compound, ESI-MS could be used to monitor the reaction progress by observing the ion corresponding to the starting material decrease in intensity while the ion for the product increases. If any intermediates are present in sufficient concentration, their corresponding ions may also be detected.

For instance, in a palladium-catalyzed cross-coupling reaction, ESI-MS could potentially be used to observe key organometallic intermediates, providing direct evidence for the proposed catalytic cycle. The fragmentation patterns of these intermediates in MS/MS experiments would offer valuable clues about their connectivity.

Future Research Directions and Emerging Paradigms in 3 Allyl 4 Chloro 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Strategies

The demand for greener and more efficient chemical processes is steering the development of novel synthetic routes for complex molecules like 3-Allyl-4-chloro-1H-indole. Key areas of focus include the adoption of continuous manufacturing processes and the harnessing of biological catalysts.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comnih.gov The application of flow chemistry to the synthesis and functionalization of indoles is a rapidly growing field. mdpi.comresearchgate.net Methodologies such as the Fischer indole (B1671886) synthesis, Reissert synthesis, and various C-H functionalization reactions have been successfully adapted to flow regimes. mdpi.comnih.gov

For a molecule like this compound, flow chemistry could be employed for:

Precise control of reaction conditions: The ability to precisely control temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities in the key steps of its synthesis, such as the introduction of the allyl group or the chlorination of the indole core. nih.govnih.gov

Access to novel reaction space: High-temperature and high-pressure conditions that are hazardous in batch can be safely accessed in continuous flow, potentially enabling new reaction pathways for the functionalization of the indole ring. mdpi.com

Multi-step synthesis: The integration of multiple reaction and purification steps into a single continuous sequence can streamline the production of this compound derivatives, reducing waste and manual handling. uc.pt

Flow Chemistry ApplicationPotential Advantage for this compoundRelevant Indole Synthesis/Functionalization
Microfluidic ReactorsEnhanced mixing and heat transfer, precise control. nih.govnih.govFischer Indole Synthesis, C-H Functionalization. mdpi.comnih.gov
High-Temperature/Pressure RegimesAccess to new reaction pathways, faster reaction rates. mdpi.comFischer Indole Synthesis. mdpi.com
Sequential Flow ProcessesIntegration of multiple synthetic and purification steps. uc.ptSynthesis of complex heterocyclic systems. uc.pt

Biocatalysis is emerging as a powerful tool for the selective functionalization of organic molecules under mild and environmentally benign conditions. frontiersin.orgnih.gov Enzymes such as halogenases and lipases have shown promise in modifying indole scaffolds. nih.govacs.org

Future research in this area for this compound could involve:

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) have been shown to catalyze the regioselective halogenation of tryptophan and other indole derivatives. nih.govmdpi.comnih.gov Engineered FDHs could potentially be used to introduce the chloro substituent at the C4 position with high selectivity, avoiding the need for traditional halogenating agents and improving the sustainability of the synthesis. The RebH enzyme, for example, has been utilized for the halogenation of various indole substrates. frontiersin.orgnih.gov

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze a range of reactions, including hydrolysis, esterification, and multicomponent reactions to synthesize functionalized indoles. acs.orgnih.govresearchgate.netdntb.gov.ua For this compound, lipases could be explored for the enzymatic resolution of chiral derivatives or for catalyzing the addition of nucleophiles to the indole ring. acs.orgresearchgate.net

Biocatalytic ApproachEnzyme ClassPotential Application for this compound
Regioselective HalogenationFlavin-Dependent Halogenases (e.g., RebH)Introduction of the chloro group at the C4 position. frontiersin.orgnih.gov
Asymmetric Synthesis/FunctionalizationLipasesEnantioselective reactions on derivatives, multicomponent reactions. acs.orgdntb.gov.ua

Advanced Spectroscopic and Analytical Techniques for In Situ Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical transformations are becoming increasingly important. While specific studies on this compound are not yet prevalent, the application of these techniques to related heterocyclic systems provides a clear roadmap for future investigations. Techniques such as operando infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, particularly when coupled with flow reactors, can provide invaluable data on reaction intermediates, transition states, and the influence of various parameters on reaction outcomes. This detailed kinetic and mechanistic information is essential for rational process optimization and the development of robust synthetic protocols.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of known reactions. nih.govresearchgate.net This can help in identifying more sustainable or cost-effective pathways to the target molecule.

Reaction Outcome and Regioselectivity Prediction: Machine learning models can be trained to predict the outcome of reactions, including the regioselectivity of electrophilic aromatic substitutions. rsc.orgscite.airsc.org This would be particularly valuable in predicting the functionalization patterns of the this compound scaffold.

Optimization of Reaction Conditions: AI algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify optimal conditions for yield and selectivity, reducing the need for extensive experimental screening.

AI/ML ApplicationDescriptionRelevance to this compound
RetrosynthesisProposing synthetic routes by working backward from the target molecule. researchgate.netIdentifying novel and efficient synthetic pathways.
Reaction PredictionPredicting the products and selectivity of a given set of reactants and conditions. rsc.orgGuiding the selective functionalization of the indole core.
Condition OptimizationUsing algorithms to find the optimal set of reaction parameters.Accelerating the development of high-yielding synthetic steps.

Exploration of Unconventional Reactivity Modes

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods can unlock new chemical transformations for this compound.

Photocatalysis: Visible-light photocatalysis has been used for the dearomatization of indoles, leading to the formation of complex polycyclic structures such as cyclobutane-fused indolines. nih.govresearchgate.netnih.govrsc.org Applying these methods to this compound could provide access to novel, three-dimensional scaffolds with potential biological activity.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase chemistry. rsc.org The Fischer indole synthesis has been successfully performed under mechanochemical conditions. rsc.org This approach could be explored for a greener synthesis of the this compound core. semanticscholar.orgresearchgate.netnih.govnih.gov

Design of Next-Generation Indole-Based Functional Materials

The indole nucleus is a privileged scaffold in materials science due to its unique electronic properties. The specific substitution pattern of this compound makes it an interesting building block for new functional materials.

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been successfully incorporated into emitters for OLEDs, including those based on thermally activated delayed fluorescence (TADF). researchgate.netnih.govmdpi.com The electronic properties of this compound could be tuned through further derivatization to develop new emitters with specific photophysical properties. scholaris.cayoutube.com

Polymers and Sensors: Indole-containing polymers have been synthesized and investigated for their fluorescent and electrochemical properties, with applications in chemical sensing. researchgate.netrsc.orgrsc.org The allyl group on this compound provides a handle for polymerization, enabling the creation of new polymers for applications such as sensors for metal ions like mercury. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Allyl-4-chloro-1H-indole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves functionalizing 4-chloro-1H-indole with an allyl group. A two-step approach is recommended:

  • Step 1 : Prepare the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, ensuring regioselective chlorination at the 4-position using reagents like N-chlorosuccinimide (NCS) .
  • Step 2 : Introduce the allyl group via nucleophilic substitution (e.g., using allyl bromide in the presence of a base like NaH) or transition-metal-catalyzed allylation .
    • Optimization : Monitor reaction temperature (40–60°C for allylation) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and indole backbone signals (δ 7.0–8.5 ppm for aromatic protons) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
    • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL, which handles small-molecule crystallography with high precision .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. The compound may cause eye/skin irritation (similar to related chlorinated indoles) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard symbols (e.g., Acute Tox. Category 4) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Data Reconciliation :

  • Statistical Validation : Apply Bland-Altman analysis to compare inter-assay variability. Use ANOVA to identify outliers in dose-response curves .
  • Mechanistic Studies : Perform target-specific assays (e.g., kinase inhibition vs. antimicrobial activity) to isolate confounding variables. Cross-reference with PubChem bioactivity data for related indoles .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • In Silico Methods :

  • Docking Simulations : Use AutoDock Vina to model binding to targets like cytochrome P450 or bacterial efflux pumps. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • QSAR Analysis : Train models on indole derivatives with known IC50_{50} values to predict bioactivity. Prioritize descriptors like ClogP and polar surface area .

Q. What are the challenges in optimizing the regioselectivity of allyl group introduction in 4-chloroindole derivatives?

  • Synthetic Challenges :

  • Competing Reactions : Allylation at N1 vs. C3 positions can occur. Use sterically hindered bases (e.g., LDA) or directing groups (e.g., Boc protection) to favor C3 selectivity .
  • Catalyst Design : Pd-catalyzed methods (e.g., Tsuji-Trost) improve regiocontrol. Screen ligands (e.g., PPh3_3, BINAP) to enhance yields .

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